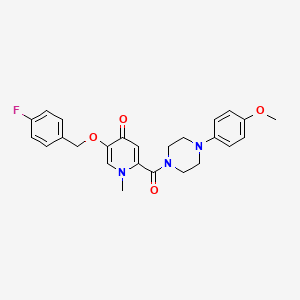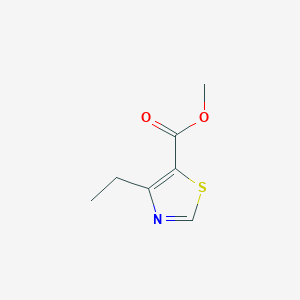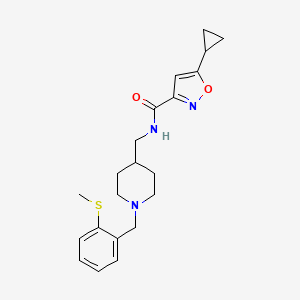
5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5-cyclopropyl-N-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide” is a chemical compound with the molecular formula C21H27N3O2S and a molecular weight of 385.53. It is a derivative of isoxazole, a heterocyclic compound consisting of an unsaturated five-membered ring with an oxygen atom and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclopropyl group, a piperidin-4-yl group, and an isoxazole-3-carboxamide group . The InChI string representation of the molecule is InChI=1S/C16H25N3O3/c1-21-9-8-19-6-4-12 (5-7-19)11-17-16 (20)14-10-15 (22-18-14)13-2-3-13/h10,12-13H,2-9,11H2,1H3, (H,17,20) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 307.39 g/mol . It has a computed XLogP3-AA value of 1.2, which is a measure of its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has a rotatable bond count of 7 . Its topological polar surface area is 67.6 Ų . It has a heavy atom count of 22 . Its complexity, as computed by PubChem, is 368 .
科学的研究の応用
Isoxazole and Piperidine Derivatives in Medicinal Chemistry
5-HT Receptor Affinity and Activity : Isoxazole derivatives, particularly those incorporating piperazine or piperidine moieties, have been explored for their affinity towards serotonin receptors (5-HT receptors). These compounds have shown moderate to high affinity for the 5-HT(4) receptor with selectivity over other serotonin receptors and exhibited antagonist or partial agonist activity, suggesting potential applications in the development of drugs targeting gastrointestinal disorders and mood disorders (Tapia et al., 1999).
Potential Antipsychotic Agents : Heterocyclic carboxamides, including those with piperazine and benzimidazole structures, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds demonstrated promising in vitro and in vivo activities by targeting dopamine and serotonin receptors, suggesting their use in the treatment of psychiatric disorders (Norman et al., 1996).
Anti-Inflammatory and Analgesic Agents : Research has also extended to the synthesis of novel compounds with benzodifuranyl and thiazolopyrimidine structures for their potential anti-inflammatory and analgesic activities. Such studies contribute to the discovery of new therapeutic agents for managing pain and inflammation, emphasizing the relevance of complex heterocyclic compounds in drug development (Abu‐Hashem et al., 2020).
Cycloaddition Reactions and Novel Compound Synthesis : The synthesis of novel aza-bicyclic 2-isoxazolines through cycloaddition reactions illustrates the utility of these methodologies in creating compounds with potential applications in medicinal chemistry and materials science. Such reactions enable the design and synthesis of molecules with complex structures and specific biological activities (Almeida et al., 2009).
将来の方向性
The future directions for this compound could involve further studies on its biological activities. Piperidone derivatives have shown a wide range of bioactivities, including anti-HIV, anti-inflammatory, anti-proliferative, antioxidant, and antimicrobial activities . Therefore, this compound could potentially be studied for similar activities.
特性
IUPAC Name |
5-cyclopropyl-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2S/c1-27-20-5-3-2-4-17(20)14-24-10-8-15(9-11-24)13-22-21(25)18-12-19(26-23-18)16-6-7-16/h2-5,12,15-16H,6-11,13-14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONISTRQKAULGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C3=NOC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-fluorophenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2561505.png)
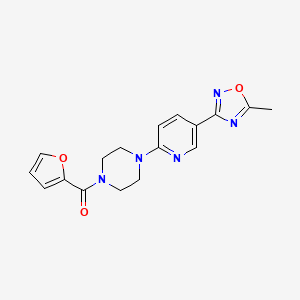
![N-[2-(3-methylphenyl)ethyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2561507.png)
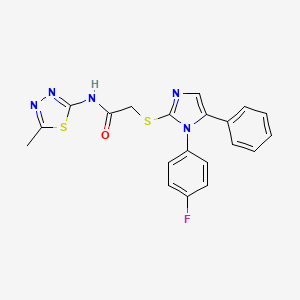

![1-[3-(2-Chloro-6-ethoxyquinolin-3-yl)-5-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B2561513.png)
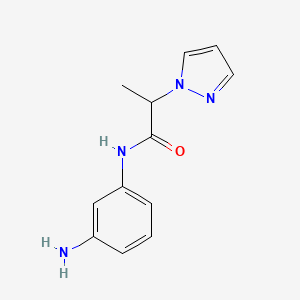

![2-(3-chlorobenzyl)-6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2561516.png)
![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]thiophene-2-carboxamide](/img/structure/B2561517.png)
![2-[benzyl(methyl)amino]-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2561520.png)

